Tetra-n-butylammonium di-tert-butylphosphate

Catalog No.
S741396
CAS No.
68695-48-7
M.F
C24H54NO4P
M. Wt
451.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetra-n-butylammonium di-tert-butylphosphate

CAS Number

68695-48-7

Product Name

Tetra-n-butylammonium di-tert-butylphosphate

IUPAC Name

ditert-butyl phosphate;tetrabutylazanium

Molecular Formula

C24H54NO4P

Molecular Weight

451.7 g/mol

InChI

InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1

InChI Key

ZMBZPMVMLZIOPS-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C

Organic Synthesis:

Tetra-n-butylammonium di-tert-butylphosphate (TBDP) finds application in organic synthesis due to its unique properties. As a phase-transfer catalyst, TBDP facilitates reactions between immiscible liquids, such as organic and aqueous phases. This enables efficient transfer of reactants across the interface, promoting reactions that would otherwise be challenging. For instance, TBDP has been employed in:

  • Alkylation reactions: TBDP catalyzes the alkylation of various nucleophiles with alkyl halides under mild reaction conditions. Source:
  • Acylation reactions: TBDP can promote acylation reactions, such as the conversion of alcohols to esters using acid chlorides or anhydrides. Source:
  • Hydrolysis reactions: TBDP can act as a catalyst for hydrolysis reactions, accelerating the cleavage of certain functional groups under mild conditions. Source:

Extraction and Separation:

TBDP's ability to form ion pairs with various metal cations makes it valuable for extraction and separation processes. By selectively complexing with specific metal ions, TBDP facilitates their extraction from aqueous solutions into organic solvents. This technique is particularly useful for:

  • Metal ion recovery: TBDP can be used to recover valuable metal ions from wastewater or industrial byproducts. Source:
  • Environmental remediation: TBDP can assist in removing toxic heavy metals from contaminated soil or water sources. Source: )
  • Purification of biomolecules: TBDP can be employed to separate and purify biomolecules, such as proteins and enzymes, by exploiting their different binding affinities towards TBDP. Source: )

Material Science Applications:

TBDP exhibits potential applications in material science due to its ability to:

  • Act as a precursor for ion conductive materials: TBDP can be used to synthesize ion conductive materials with specific properties, such as improved thermal stability or conductivity. Source: )
  • Modify the surface properties of materials: TBDP can be used to modify the surface properties of materials, such as enhancing their hydrophobicity or improving adhesion between different materials. Source: )

Tetra-n-butylammonium di-tert-butylphosphate is a quaternary ammonium salt characterized by the molecular formula C24H54NO4PC_{24}H_{54}NO_{4}P and a molecular weight of approximately 451.67 g/mol. This compound features a tetra-n-butylammonium cation and a di-tert-butylphosphate anion, making it notable for its unique structural properties. It is often utilized as an acidic catalyst in various

TnBDP acts as an ionophore by complexing with metal cations in an aqueous environment. The lipophilic tert-butyl groups then enable the TnBDP-cation complex to penetrate the cell membrane. Once inside the cell, the dissociation of the complex releases the cation into the cytoplasm. This mechanism allows TnBDP to facilitate the transport of essential metal ions for various cellular processes.

  • Skin and eye irritation: The charged ammonium group can irritate skin and eyes upon contact [].
  • Environmental toxicity: Improper disposal may harm aquatic life [].

Tetra-n-butylammonium di-tert-butylphosphate acts primarily as an acid catalyst in hydration reactions. It facilitates the conversion of alcohols to corresponding alkyl phosphates, enhancing reaction rates and selectivity. The compound can also participate in nucleophilic substitution reactions, where the tert-butyl groups can stabilize transition states, promoting the formation of desired products .

Tetra-n-butylammonium di-tert-butylphosphate can be synthesized through several methods:

  • Neutralization Reaction: Mixing tetra-n-butylammonium hydroxide with di-tert-butyl phosphate under controlled conditions.
  • Ion Exchange: Utilizing ion-exchange resins to facilitate the reaction between tetra-n-butylammonium salts and phosphoric acid derivatives.
  • Direct Synthesis: Combining the appropriate reactants in a solvent medium, typically under reflux conditions, to yield the desired product .

The primary applications of tetra-n-butylammonium di-tert-butylphosphate include:

  • Catalysis: Used as an acidic catalyst in organic synthesis, particularly for hydration reactions.
  • Chemical Manufacturing: Acts as a reagent in the production of phosphoric acid esters.
  • Research: Employed in laboratory settings for various synthetic pathways due to its unique properties .

Interaction studies involving tetra-n-butylammonium di-tert-butylphosphate focus on its behavior in different solvents and its effects on reaction kinetics. Preliminary studies suggest that it can enhance solubility and reactivity of certain substrates, making it valuable in organic synthesis. Further research is needed to explore its interactions with biological systems and other chemical species comprehensively .

Tetra-n-butylammonium di-tert-butylphosphate shares similarities with several other compounds, particularly quaternary ammonium salts and phosphate esters. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Tetraethylammonium di-tert-butylphosphateQuaternary Ammonium SaltSmaller ethyl groups; different solubility properties
Tetrabutylammonium hydrogen sulfateQuaternary Ammonium SaltStronger acidic character; used in different catalytic contexts
Tri-n-octylmethylammonium chlorideQuaternary Ammonium SaltLarger hydrophobic groups; used mainly in extraction processes

Tetra-n-butylammonium di-tert-butylphosphate is unique due to its combination of bulky tert-butyl groups with a quaternary ammonium structure, which contributes to its effectiveness as a catalyst while maintaining solubility characteristics suitable for various chemical environments .

Dates

Modify: 2023-08-15

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